2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Description
2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
One area of research involves the synthesis of sulfonamide derivatives, including structures similar to the specified compound, to explore their cytotoxic activities against cancer cell lines. For example, studies have synthesized novel sulfonamide derivatives and evaluated their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Some compounds showed significant potency, highlighting the potential of these derivatives in cancer research M. Ghorab et al., 2015.
Structural Aspects and Properties
Research on isoquinoline derivatives, akin to the specified compound, has also delved into their structural aspects and properties. Studies involving the structural examination of amide-containing isoquinoline derivatives have provided insights into their potential for forming salts, inclusion compounds, and gels under various conditions. These findings contribute to the understanding of the structural versatility and application potential of such compounds in material science and chemistry A. Karmakar et al., 2007.
Synthesis Techniques
The synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, through methods that could be applicable to the synthesis of the specified compound, has been reported. These techniques involve cyclization reactions that are essential for constructing complex molecular structures found in many bioactive molecules. This research contributes to the development of new synthetic methodologies that could be applied in pharmaceutical research and development J. Toda et al., 2000.
Enzyme Inhibition Studies
Another research direction includes studying the binding of similar compounds to the active site of enzymes, such as phenylethanolamine N-methyltransferase (PNMT). These studies offer insights into the design of enzyme inhibitors with potential therapeutic applications. For instance, investigations into the inhibitory potency and selectivity of tetrahydroisoquinolines on PNMT provide valuable information for developing new treatments for disorders related to enzyme dysregulation G. L. Grunewald et al., 2006.
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c24-19-10-8-17(9-11-19)15-23(27)25-20-12-13-22-18(16-20)5-4-14-26(22)30(28,29)21-6-2-1-3-7-21/h1-3,6-13,16H,4-5,14-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJRQGIDYJAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
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